molecular formula C13H14Cl2N4 B13373647 5-({[2-(2,4-Dichlorophenyl)ethyl]amino}methyl)pyrimidin-2-amine

5-({[2-(2,4-Dichlorophenyl)ethyl]amino}methyl)pyrimidin-2-amine

Cat. No.: B13373647
M. Wt: 297.18 g/mol
InChI Key: MYYSYLDEMXZYCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2-amino-5-pyrimidinyl)methyl]-N-[2-(2,4-dichlorophenyl)ethyl]amine is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a pyrimidine ring substituted with an amino group and a dichlorophenyl ethylamine moiety, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-amino-5-pyrimidinyl)methyl]-N-[2-(2,4-dichlorophenyl)ethyl]amine typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.

    Substitution with Amino Group: The amino group is introduced via nucleophilic substitution, often using ammonia or an amine derivative.

    Attachment of the Dichlorophenyl Ethylamine Moiety: This step involves the alkylation of the pyrimidine ring with 2-(2,4-dichlorophenyl)ethylamine under basic conditions, typically using a strong base like sodium hydride or potassium carbonate.

Industrial Production Methods

In an industrial setting, the production of N-[(2-amino-5-pyrimidinyl)methyl]-N-[2-(2,4-dichlorophenyl)ethyl]amine is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, forming corresponding oxides or hydroxylamines.

    Reduction: Reduction reactions can target the pyrimidine ring or the dichlorophenyl moiety, leading to partially or fully reduced derivatives.

    Substitution: The compound is susceptible to nucleophilic and electrophilic substitution reactions, especially at the amino and dichlorophenyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under basic or acidic conditions.

Major Products

    Oxidation Products: Oxides, hydroxylamines, and nitroso derivatives.

    Reduction Products: Reduced pyrimidine rings and dichlorophenyl derivatives.

    Substitution Products: Alkylated, acylated, and sulfonated derivatives.

Scientific Research Applications

N-[(2-amino-5-pyrimidinyl)methyl]-N-[2-(2,4-dichlorophenyl)ethyl]amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and as a probe for studying biological pathways.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as an intermediate in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[(2-amino-5-pyrimidinyl)methyl]-N-[2-(2,4-dichlorophenyl)ethyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. In biological systems, it may interfere with signaling pathways, leading to altered cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2-amino-4-pyrimidinyl)methyl]-N-[2-(2,4-dichlorophenyl)ethyl]amine
  • N-[(2-amino-5-pyrimidinyl)methyl]-N-[2-(3,4-dichlorophenyl)ethyl]amine
  • N-[(2-amino-5-pyrimidinyl)methyl]-N-[2-(2,4-difluorophenyl)ethyl]amine

Uniqueness

N-[(2-amino-5-pyrimidinyl)methyl]-N-[2-(2,4-dichlorophenyl)ethyl]amine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the dichlorophenyl group enhances its lipophilicity and potential for membrane permeability, while the pyrimidine ring provides a versatile scaffold for further functionalization.

Properties

Molecular Formula

C13H14Cl2N4

Molecular Weight

297.18 g/mol

IUPAC Name

5-[[2-(2,4-dichlorophenyl)ethylamino]methyl]pyrimidin-2-amine

InChI

InChI=1S/C13H14Cl2N4/c14-11-2-1-10(12(15)5-11)3-4-17-6-9-7-18-13(16)19-8-9/h1-2,5,7-8,17H,3-4,6H2,(H2,16,18,19)

InChI Key

MYYSYLDEMXZYCQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)CCNCC2=CN=C(N=C2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.